molecular formula C9H10O3 B2791306 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid CAS No. 1369138-08-8

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B2791306
CAS No.: 1369138-08-8
M. Wt: 166.176
InChI Key: IUGDSTMXFRDRLY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is known for its stability at room temperature and is typically found as a white to off-white solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-methanol .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid is unique due to its tetrahydro modification, which imparts distinct chemical and biological properties. This modification can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDSTMXFRDRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369138-08-8
Record name 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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